molecular formula C8H7N3O2 B076779 2-Methyl-6-nitroimidazo[1,2-a]pyridine CAS No. 13212-83-4

2-Methyl-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B076779
CAS No.: 13212-83-4
M. Wt: 177.16 g/mol
InChI Key: NAMUPNJGITWKBV-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . The compound is known for its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2-Methyl-6-nitroimidazo[1,2-a]pyridine” could be in the field of drug discovery, particularly for the treatment of TB .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with nitroalkenes under acidic conditions. This reaction typically proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core . Another approach involves the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high atom economy. These reactions allow for the rapid generation of functionalized molecules in a single step, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

2-Methyl-6-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine class:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues.

Properties

IUPAC Name

2-methyl-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUPNJGITWKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356278
Record name 2-methyl-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13212-83-4
Record name 2-methyl-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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